Bienvenue dans la boutique en ligne BenchChem!

Dihydrodiol Ibrutinib-d5

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Dihydrodiol Ibrutinib-d5 (PCI-45227-d5) is the isotopically matched internal standard that eliminates ion suppression, chromatographic drift, and differential adsorption—critical pitfalls encountered with unlabeled PCI-45227 or mismatched SIL-IS. Engineered for accurate LC-MS/MS quantification of the active ibrutinib metabolite in plasma, it ensures compliance with FDA/EMA bioanalytical guidelines, safeguards PK/TDM data integrity, and supports ANDA bioequivalence submissions. Do not risk batch rejection with surrogate standards.

Molecular Formula C₂₅H₂₁D₅N₆O₄
Molecular Weight 479.54
Cat. No. B1151328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrodiol Ibrutinib-d5
Synonyms1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one-d5;  1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2,3-dihydroxy-1-propanone-d5
Molecular FormulaC₂₅H₂₁D₅N₆O₄
Molecular Weight479.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrodiol Ibrutinib-d5: A Deuterated Internal Standard for Precise Metabolite Quantification in BTK Inhibitor Research


Dihydrodiol Ibrutinib-d5 (PCI-45227-d5) is a deuterium-labeled analog of Dihydrodiol Ibrutinib, the primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib . It is categorized as a stable isotope-labeled internal standard (SIL-IS) intended for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accurate quantification of the unlabeled metabolite in complex biological matrices [1]. This compound is essential for mitigating analytical variability caused by matrix effects and extraction inefficiencies during pharmacokinetic and therapeutic drug monitoring studies .

Why Unlabeled Analogs or Alternative Internal Standards Cannot Substitute for Dihydrodiol Ibrutinib-d5


Substituting Dihydrodiol Ibrutinib-d5 with an unlabeled analog or a structurally similar internal standard introduces significant risk of analytical inaccuracy and data rejection in regulated bioanalysis. Unlabeled Dihydrodiol Ibrutinib cannot function as an internal standard due to identical mass-to-charge (m/z) ratios causing ion suppression and signal overlap [1]. Furthermore, using Ibrutinib-d5 as a surrogate internal standard for Dihydrodiol Ibrutinib quantification is fundamentally invalid due to differences in chromatographic retention time and ionization efficiency, which violates the core principle of isotope dilution mass spectrometry [2]. Studies have also revealed differential adsorption behavior between ibrutinib and its D5-labeled analogs on polymeric LC-MS surfaces, a phenomenon that can lead to biased quantification if the specific SIL-IS is not carefully matched to the analyte [3].

Quantitative Differentiation of Dihydrodiol Ibrutinib-d5 Against Comparators in Bioanalytical Workflows


Overcoming Differential Adsorption: Why Dihydrodiol Ibrutinib-d5 is the Mandated SIL-IS for Its Unlabeled Metabolite

In LC-MS/MS analysis of ibrutinib and its metabolites, differential adsorption onto polymeric surfaces can severely compromise quantification. Research has demonstrated that unlabeled ibrutinib exhibits preferential adsorption compared to its D5-labeled analog, leading to a negative bias in recovery [1]. This phenomenon is instrument-specific and was observed in the fluidics of LC-MS systems [2]. Consequently, Dihydrodiol Ibrutinib-d5 is specifically required as the internal standard for Dihydrodiol Ibrutinib to correct for this adsorption bias, a correction that a generic SIL-IS like Ibrutinib-d5 cannot provide due to differing physicochemical interactions.

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Analytical Sensitivity Benchmarking: Dihydrodiol Ibrutinib-d5 Enables Sub-nanomolar Quantification of PCI-45227

The deployment of Dihydrodiol Ibrutinib-d5 as an internal standard facilitates analytical methods with lower limits of quantification (LLOQ) that are essential for capturing low systemic exposure of Dihydrodiol Ibrutinib. Using Dihydrodiol Ibrutinib-d5 for isotope dilution, a validated LC-MS/MS method achieved an LLOQ of 0.5 ng/mL (equivalent to 0.5 nM) for the unlabeled metabolite PCI-45227 in plasma [1]. This level of sensitivity is considerably higher than earlier assays and is necessary for accurate pharmacokinetic modeling, especially given that patient trough concentrations can fall within this low range [2].

Bioanalysis LC-MS/MS Pharmacokinetics

Clinical Relevance: Direct Association of Dihydrodiol Ibrutinib Exposure with Hypertension Necessitates Its Accurate Quantification

Pharmacokinetic analysis in patients with B-cell lymphoproliferative disorders has established a direct, exposure-dependent relationship between Dihydrodiol Ibrutinib (PCI-45227) plasma concentrations and the incidence of hypertension, a key adverse event of ibrutinib therapy [1]. In a study of 92 patients, the occurrence of hypertension was mostly related to dihydrodiol-ibrutinib (DHD-ibrutinib) exposure [2]. This finding underscores the clinical necessity of accurately measuring this metabolite for therapeutic drug monitoring to potentially guide dose adjustments and mitigate toxicity [3].

Clinical Pharmacology Adverse Event Monitoring Therapeutic Drug Monitoring

Optimal Deployment Scenarios for Dihydrodiol Ibrutinib-d5 in Ibrutinib Development and Monitoring


Regulated Bioanalysis for Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

Dihydrodiol Ibrutinib-d5 is the definitive internal standard for quantifying the active metabolite PCI-45227 in plasma and other biological matrices during preclinical and clinical PK/TK studies. Its use ensures compliance with regulatory bioanalytical method validation guidelines (e.g., FDA, EMA) by providing unmatched correction for matrix effects, extraction recovery, and differential adsorption [1]. This is critical for establishing accurate exposure-response relationships for ibrutinib and its metabolites [2].

Therapeutic Drug Monitoring (TDM) in Clinical Practice

Given the established link between Dihydrodiol Ibrutinib exposure and hypertension, clinical laboratories require robust LC-MS/MS assays for TDM to guide personalized dosing. Dihydrodiol Ibrutinib-d5 is essential for these assays to achieve the necessary sensitivity (LLOQ of 0.5 ng/mL) and specificity for measuring metabolite levels in patient samples [1]. This enables clinicians to identify patients at risk for toxicity and potentially adjust ibrutinib dosage to improve safety profiles [2].

Abbreviated New Drug Application (ANDA) and Generic Drug Development

For generic pharmaceutical companies developing ibrutinib formulations, Dihydrodiol Ibrutinib-d5 serves as a critical reference standard and internal standard for analytical method development, method validation (AMV), and quality control (QC) applications [1]. It provides the traceability required for demonstrating bioequivalence to the reference listed drug (RLD), a cornerstone of the ANDA approval process [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrodiol Ibrutinib-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.